molecular formula C13H19ClFNO B1341329 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride CAS No. 1171578-73-6

4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Cat. No. B1341329
CAS RN: 1171578-73-6
M. Wt: 259.75 g/mol
InChI Key: KVRUPCCEMZAYJN-UHFFFAOYSA-N
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Description

The compound “4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride” is a derivative of "3-Fluoro-4-methoxybenzyl chloride" . The parent compound, 3-Fluoro-4-methoxybenzyl chloride, has a molecular formula of C8H8ClFO and a molecular weight of 174.60 g/mol . It is also known by other names such as 4-(chloromethyl)-2-fluoro-1-methoxybenzene .


Molecular Structure Analysis

The molecular structure of the parent compound, 3-Fluoro-4-methoxybenzyl chloride, includes a benzene ring substituted with a fluorine atom, a methoxy group, and a chloromethyl group . The InChI code is 1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

The parent compound, 3-Fluoro-4-methoxybenzyl chloride, is a solid at 20°C . It has a molecular weight of 174.60 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Overview

The compound 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride does not directly appear in the literature; however, its structural components, particularly piperidine and fluoro-methoxy-benzyl groups, are integral in various research contexts. These components contribute to the synthesis of compounds with significant pharmacological properties, including receptor affinity and enzyme inhibition, which are crucial for developing new therapeutic agents. This review will focus on the applications of these structural motifs in scientific research.

Synthesis and Chemical Properties

The piperidine moiety is a common feature in molecules exhibiting a wide range of biological activities. A study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions highlights the fundamental chemistry enabling the modification of benzene derivatives, including those similar to the fluoro-methoxy-benzyl group, which are pivotal in synthesizing pharmacologically active compounds (Pietra & Vitali, 1972).

Pharmacological Applications

Fluoro-methoxy-benzyl and piperidine structures are critical in the development of dopamine receptor ligands, with therapeutic potential in treating neuropsychiatric disorders. Jůza et al. (2022) detailed how these components contribute to high affinity for D2 receptors, a target for managing conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).

Furthermore, Sikazwe et al. (2009) explored arylcycloalkylamines, including phenyl piperidines, emphasizing their role in enhancing potency and selectivity at D(2)-like receptors. This study underscores the importance of the piperidine structure in developing antipsychotic agents (Sikazwe et al., 2009).

Safety And Hazards

The parent compound, 3-Fluoro-4-methoxybenzyl chloride, is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective clothing, and storing in a corrosive resistant container .

properties

IUPAC Name

4-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c1-16-13-3-2-11(9-12(13)14)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUPCCEMZAYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588787
Record name 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

CAS RN

1171578-73-6
Record name 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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